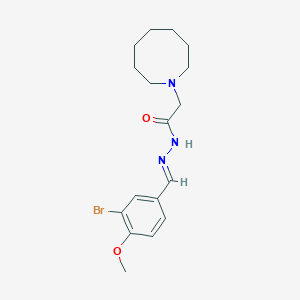
2-(1-azepanyl)-N'-(2-bromobenzylidene)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-azepanyl)-N'-(2-bromobenzylidene)acetohydrazide, also known as ABH, is a chemical compound that has been widely researched for its potential applications in the field of medicinal chemistry. ABH belongs to the class of hydrazones and has been found to exhibit various biochemical and physiological effects that make it an interesting compound for further investigation.
Scientific Research Applications
Synthesis and Structural Characterization
Hydrazone compounds, including related structures to "2-(1-azepanyl)-N'-(2-bromobenzylidene)acetohydrazide," have been synthesized and characterized. These studies often focus on the crystal structures, confirming their molecular configurations through various spectroscopic methods and X-ray crystallography. Such compounds have shown potential due to their structural properties and interactions, such as hydrogen bonds and π···π interactions, which could be crucial for biological activities (Sheng et al., 2015).
Biological Activities
The synthesized molecules, related to "this compound," have been evaluated for various biological activities. Notably, urease inhibition studies have been conducted, indicating that such compounds can exhibit strong inhibitory activities, which might be valuable in the development of treatments against diseases where urease plays a significant role. The IC50 values from these studies provide insight into their efficacy as urease inhibitors (Sheng et al., 2015).
Antibacterial and Antifungal Properties
Research has also explored the antibacterial and antifungal properties of compounds structurally related to "this compound." These studies highlight the potential of such molecules as antimicrobial agents, offering pathways for new drug development. The effectiveness of these compounds against various bacterial and fungal strains points to their broad-spectrum antimicrobial potential, which is crucial for addressing resistance issues (Aziz‐ur‐Rehman et al., 2014).
Anticancer Activity
Another significant area of application for these compounds includes anticancer research. The synthesis and evaluation of new molecules with potential anticancer activities have been a focus, indicating that modifications in the benzothiazole and related scaffolds can influence their antitumor properties. These studies are essential for understanding how structural variations can impact biological activity, paving the way for novel anticancer therapies (Osmaniye et al., 2018).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-(azepan-1-yl)-N-[(E)-(2-bromophenyl)methylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrN3O/c16-14-8-4-3-7-13(14)11-17-18-15(20)12-19-9-5-1-2-6-10-19/h3-4,7-8,11H,1-2,5-6,9-10,12H2,(H,18,20)/b17-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQGOZFJKFADUIL-GZTJUZNOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC(=O)NN=CC2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCCN(CC1)CC(=O)N/N=C/C2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4aS*,7aR*)-1-(1,2-benzisoxazol-3-ylacetyl)-4-propyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5525134.png)
![methyl 4-{[3-(3-nitrophenyl)acryloyl]amino}benzoate](/img/structure/B5525146.png)


![3,5,6-trimethyl-2-(methylthio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5525153.png)

![5-[(2-chlorophenoxy)methyl]-N-(2-fluorophenyl)-2-furamide](/img/structure/B5525175.png)
![N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-cyclopentyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5525182.png)

![1-cyclohexyl-N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}-4-piperidinecarboxamide](/img/structure/B5525211.png)
![3-[(6-methyl-3-pyridazinyl)oxy]-N-3-pyridinylbenzamide](/img/structure/B5525212.png)


